N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

CAS No.: 905692-77-5

Cat. No.: VC7551775

Molecular Formula: C14H11N3O4S2

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905692-77-5 |

|---|---|

| Molecular Formula | C14H11N3O4S2 |

| Molecular Weight | 349.38 |

| IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |

| Standard InChI Key | XBJXIFGYGKBUCZ-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Introduction

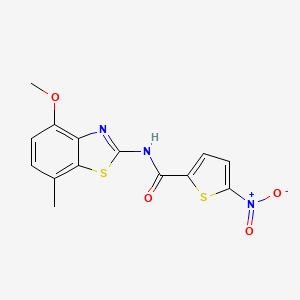

Table 1: Structural Features of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

| Feature | Description |

|---|---|

| Benzothiazole Ring | Central structure with substituents |

| Methoxy Group | Substituent at position 4 |

| Methyl Group | Substituent at position 7 |

| Nitro Group | Attached to the thiophene ring |

| Carboxamide Group | Functional group influencing reactivity |

Synthesis

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves several key steps:

-

Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzothiazole core through cyclization reactions involving appropriate precursors.

-

Introduction of Nitro Group: Nitration reactions are employed to introduce the nitro group onto the thiophene ring, enhancing the compound's biological activity.

-

Amidation Reaction: The final step involves forming the carboxamide by reacting the synthesized benzothiazole derivative with an appropriate amine source under controlled conditions.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Benzothiazole | Cyclization | Thiourea, Halogenated Aromatic Compound |

| Nitro Group Introduction | Nitration | Nitric Acid, Sulfuric Acid |

| Amidation | Coupling | Amine Source (e.g., amine derivatives) |

Biological Significance

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown promising biological activities in preliminary studies:

-

Antitumor Activity: The compound exhibits potential against various cancer cell lines due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis.

-

Antimicrobial Properties: The presence of the benzothiazole and nitro groups suggests significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Effective against multiple cancer cell lines |

| Antimicrobial | Active against various bacterial strains |

Potential Applications

Given its unique structural characteristics and biological activities, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide holds potential in various fields:

-

Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

-

Pharmaceutical Development: Further research could lead to novel formulations for treating resistant strains of bacteria or specific cancer types.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume